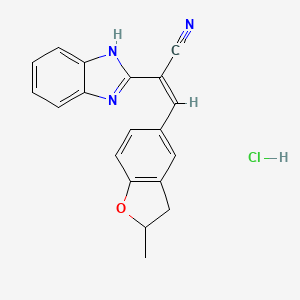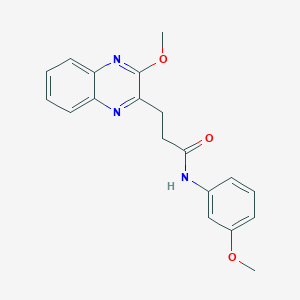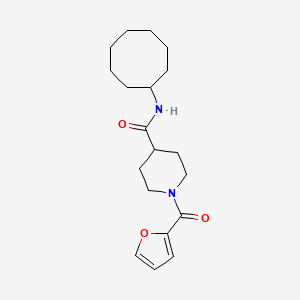![molecular formula C23H17N3O3 B5377498 methyl 4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5377498.png)
methyl 4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MBF and has been synthesized using different methods. The purpose of
Mecanismo De Acción
The mechanism of action of MBF is not fully understood. However, studies have shown that MBF can induce apoptosis in cancer cells by targeting the mitochondrial membrane potential. MBF can also inhibit the growth of various bacteria and fungi by disrupting the cell membrane.
Biochemical and Physiological Effects:
MBF has been shown to have various biochemical and physiological effects. In vitro studies have shown that MBF can induce apoptosis in cancer cells by targeting the mitochondrial membrane potential. MBF has also been shown to inhibit the growth of various bacteria and fungi by disrupting the cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBF has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using different methods. Another advantage is that it has potential applications in various fields, including medicine, agriculture, and materials science. One limitation is that the mechanism of action of MBF is not fully understood. Another limitation is that more research is needed to determine the safety and efficacy of MBF in humans.
Direcciones Futuras
There are several future directions for research on MBF. One direction is to study the mechanism of action of MBF in more detail. Another direction is to study the safety and efficacy of MBF in humans. Other directions include studying the potential use of MBF in other fields, such as energy storage and catalysis.
Métodos De Síntesis
MBF can be synthesized using different methods, including the Knoevenagel condensation reaction. This reaction involves the reaction between an aldehyde or ketone and a compound containing a reactive methylene group. In the case of MBF, the reaction involves the reaction between 2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)acetonitrile and 5-(4-methoxyphenyl)-2-furanecarboxaldehyde in the presence of a base such as piperidine. The resulting compound is then treated with methyl iodide to obtain MBF.
Aplicaciones Científicas De Investigación
MBF has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MBF has been studied for its potential anticancer activity. Studies have shown that MBF can induce apoptosis in cancer cells by targeting the mitochondrial membrane potential. MBF has also been studied for its potential antimicrobial activity. Studies have shown that MBF can inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
In agriculture, MBF has been studied for its potential use as a pesticide. Studies have shown that MBF can inhibit the growth of various pests, including aphids and spider mites. MBF has also been studied for its potential use as a herbicide. Studies have shown that MBF can inhibit the growth of various weeds, including Amaranthus retroflexus and Chenopodium album.
In materials science, MBF has been studied for its potential use as a dye. Studies have shown that MBF can be used as a dye for textiles and other materials.
Propiedades
IUPAC Name |
methyl 4-[5-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-14-3-9-19-20(11-14)26-22(25-19)17(13-24)12-18-8-10-21(29-18)15-4-6-16(7-5-15)23(27)28-2/h3-12H,1-2H3,(H,25,26)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSABAUETKKXFC-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(N-methyl-L-alanyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5377415.png)

![(2E)-N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-3-phenylacrylamide](/img/structure/B5377436.png)
![3-methoxy-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5377442.png)

![N-[3-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea](/img/structure/B5377463.png)
![5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5377471.png)
![N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide](/img/structure/B5377479.png)

![N-[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5377491.png)
![N-{1-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B5377493.png)

![2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5377514.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5377530.png)